3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a unique combination of pyrazole, furan, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The final step involves coupling the brominated pyrazole with the oxadiazole and furan moieties using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the oxadiazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products include oxidized derivatives of the furan ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- **3-(1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- **3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
The presence of the bromine atom in 3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE provides unique reactivity and potential for further functionalization compared to its analogs . This makes it a valuable compound for developing new derivatives with enhanced biological or material properties.
Properties
Molecular Formula |
C12H10BrN5O3 |
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Molecular Weight |
352.14 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H10BrN5O3/c13-8-4-15-18(6-8)7-10-16-12(21-17-10)11(19)14-5-9-2-1-3-20-9/h1-4,6H,5,7H2,(H,14,19) |
InChI Key |
GNEVKMPXKHCODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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